molecular formula C12H20O5 B1610056 Ethyl 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetate CAS No. 189509-22-6

Ethyl 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetate

Cat. No.: B1610056
CAS No.: 189509-22-6
M. Wt: 244.28 g/mol
InChI Key: WHKXSXPMLULVEK-UHFFFAOYSA-N
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Description

Ethyl 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetate is a chemical compound with the molecular formula C12H20O5 and a molecular weight of 244.28 g/mol . This compound is known for its unique spirocyclic structure, which includes a dioxaspirodecane ring system. It is primarily used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetate typically involves the reaction of ethyl bromoacetate with 8-hydroxy-1,4-dioxaspiro[4.5]decane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The ethyl ester group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Ethyl 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its unique spirocyclic structure. Further research is needed to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(1,4-dioxaspiro[4.5]decan-6-yl)acetate
  • 8-methyl-1,4-dioxaspiro[4.5]decan-8-ylmethanol

Uniqueness

Ethyl 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetate is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

ethyl 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O5/c1-2-15-10(13)9-11(14)3-5-12(6-4-11)16-7-8-17-12/h14H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHKXSXPMLULVEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(CCC2(CC1)OCCO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20455119
Record name 1,4-Dioxaspiro[4.5]decane-8-acetic acid, 8-hydroxy-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20455119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189509-22-6
Record name 1,4-Dioxaspiro[4.5]decane-8-acetic acid, 8-hydroxy-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20455119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetate
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Ethyl 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetate
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Ethyl 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetate

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